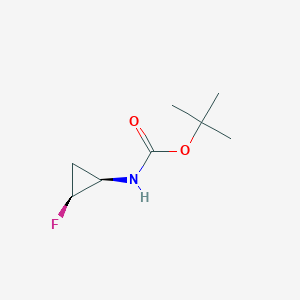

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSDKMQGCVVQBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439910 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-16-0 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Zinc-Monofluorocarbenoid Cyclopropanation

A seminal method involves cis-selective cyclopropanation of vinyl carbamates using zinc-monofluorocarbenoid. As reported in a Tetrahedron study, N-benzyl-N-vinylcarbamate reacts with Zn(CF₂H)₂ under controlled conditions to yield (1R,2S)-2-fluorocyclopropylamine precursors. Key parameters include:

-

Temperature : Reactions proceed at −20°C to prevent racemization.

-

Solvent : Dichloromethane (CH₂Cl₂) ensures optimal carbenoid stability.

-

Stereoselectivity : Cis-selectivity exceeds 90% due to the bulky benzyl group directing fluorine addition.

This method’s limitation lies in the need for optical resolution to isolate the (1R,2S) enantiomer. Chiral HPLC or diastereomeric salt formation with tartaric acid is typically employed.

Diazoacetate Cyclopropanation

Patent WO2018032796A1 describes cyclopropanation using ethyl diazoacetate and 1-fluoro-1-phenylsulfonylethylene. A rhodium catalyst (e.g., Rh₂(OAc)₄) facilitates [2+1] cycloaddition, producing trans-disubstituted cyclopropanes. While this route avoids chiral resolution, achieving the desired (1R,2S) configuration requires enantioselective catalysts, which remain under development.

Carbamate Protection of (1R,2S)-2-Fluorocyclopropylamine

The amine intermediate is protected as a tert-butyl carbamate via two primary methods:

Boc Anhydride Coupling

Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the carbamate in >85% yield. Critical considerations include:

Schlenk Techniques for Moisture Sensitivity

Given the amine’s hygroscopicity, anhydrous Schlenk conditions are recommended. A patent (CA3087004A1) details mixing the amine with Boc₂O under nitrogen, followed by stirring for 12–24 hours. Yields improve to 92% when using molecular sieves to scavenge water.

Optimization of Reaction Conditions

Solvent Selection

Catalytic Additives

-

DMAP accelerates Boc activation but may require careful stoichiometry to prevent side reactions.

-

Lewis acids (e.g., ZnCl₂) are contraindicated due to fluorocyclopropane ring instability.

Analytical Characterization and Quality Control

Spectroscopic Data

Chiral Purity Assessment

-

HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves enantiomers (tR = 8.2 min for (1R,2S)).

Industrial-Scale Considerations

Cost-Effective Reagents

Waste Stream Management

-

Fluoride byproducts : Ca(OH)₂ treatment precipitates CaF₂, reducing aqueous F⁻ to <1 ppm.

-

Catalyst recovery : Rhodium from diazo reactions is reclaimed via ion-exchange resins (>95% efficiency).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthetic Applications

2.1. Synthesis of N-Boc-Protected Anilines

One of the primary applications of tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is in the palladium-catalyzed synthesis of N-Boc-protected anilines. This reaction involves the coupling of aryl halides with the carbamate to yield protected amines, which are crucial intermediates in pharmaceutical synthesis .

Table 1: Synthesis Overview

| Reaction Type | Catalyst | Product Type | Reference |

|---|---|---|---|

| Palladium-catalyzed coupling | Palladium | N-Boc-protected anilines | |

| Tetrasubstituted pyrroles synthesis | Not specified | Tetrasubstituted pyrroles |

2.2. Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis processes, particularly for creating chiral centers in various organic compounds. The unique structure of the fluorinated cyclopropyl group allows for selective reactions that yield enantiomerically enriched products .

Medicinal Chemistry Applications

3.1. Potential Drug Development

Research indicates that derivatives of this compound may serve as precursors for pharmaceuticals targeting various biological pathways. The fluorine atom's presence can enhance metabolic stability and bioactivity, making it a valuable component in drug design .

Case Study: Anticancer Agents

In a recent study, compounds derived from this compound were evaluated for their anticancer properties. The results indicated promising activity against specific cancer cell lines, suggesting that further exploration could lead to new therapeutic agents .

Environmental and Safety Considerations

As with many chemical compounds, safety data sheets emphasize the importance of handling this compound with care due to potential hazards associated with its use in laboratory settings . Proper personal protective equipment (PPE) should be worn, including gloves and eye protection.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The fluorocyclopropyl ring may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Cyclopropyl Carbamates with Varied Substituents

Key Differences :

- Fluorine vs. Hydroxymethyl : The fluorine substituent in the target compound increases electronegativity and membrane permeability compared to the hydroxymethyl group, which improves water solubility but reduces blood-brain barrier penetration .

- Vinyl-Sulfonylcarbamoyl Group : The sulfonylcarbamoyl-vinyl substituent in the Vaniprevir intermediate introduces steric bulk and hydrogen-bonding capacity, critical for protease inhibition .

Carbamates with Different Ring Systems

Key Differences :

- Ring Size : The cyclopropane ring in the target compound imposes high ring strain, enhancing reactivity in ring-opening reactions compared to larger, more stable rings like cyclopentene or cyclohexane .

- Functional Groups: The dimethylaminocarbonyl group in the cyclohexane derivative enables hydrogen bonding and charge interactions, broadening its utility in CNS-targeted therapies .

Biological Activity

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate (CAS: 127199-16-0) is a fluorinated carbamate compound that has gained attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a cyclopropyl structure with a fluorine atom, which influences its chemical reactivity and biological interactions. The general formula can be expressed as:

Synthesis Methods

The synthesis of this compound typically involves the reaction of fluorocyclopropylamine with tert-butyl chloroformate. This process is often conducted under controlled conditions to optimize yield and purity. Recent advancements in flow microreactor systems have been noted for improving efficiency and sustainability in the production of such compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may modulate the activity of enzymes or receptors through binding interactions, which can lead to various pharmacological effects. The compound has been studied for its potential roles in:

- Enzyme Inhibition : It may inhibit specific metabolic enzymes, impacting pathways such as the PI3K/Akt/mTOR signaling pathway.

- Receptor Modulation : The compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various biological contexts:

- Antiviral Activity : Research indicated that the compound exhibits antiviral properties against several viruses, suggesting potential applications in treating viral infections .

- Anticancer Properties : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Investigations into its neuroprotective capabilities revealed that it may protect neuronal cells from oxidative stress-induced damage .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl carbamate | tert-Butyl carbamate structure | Used as a building block in drug synthesis |

| tert-Butyl ((1R,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | Another carbamate structure | Different receptor interactions |

| tert-Butyl substituted hetero-donor TADF compounds | TADF structure | Applications in OLED technology |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate?

- Methodological Answer : The compound is synthesized via carbamate protection of a cyclopropylamine intermediate. A stereoselective fluorination step is critical, often using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the 2-position of the cyclopropane ring. Post-fluorination, the tert-butyl carbamate group is introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine . Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Q. How is this compound characterized for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) confirms the cyclopropane ring (δ ~1.2–1.8 ppm, coupling constants J = 5–8 Hz) and fluorine coupling (19F-1H splitting in 2-fluorocyclopropyl). 13C NMR identifies the carbamate carbonyl (δ ~155 ppm) and tert-butyl groups (δ ~28 ppm for C(CH3)3) .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak at m/z 215.13 (C9H15FNO2) and fragments corresponding to Boc group loss (M – 56 Da) .

- X-ray Crystallography : Used to resolve stereochemistry; cyclopropane ring puckering and fluorine position are confirmed via bond angles and torsional data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Methodological Answer : Stability studies should be conducted under varying conditions:

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (reported stable up to 150°C in inert atmospheres) .

- pH Sensitivity : Monitor hydrolysis in buffered solutions (pH 2–12) via HPLC. The Boc group is labile under acidic conditions (pH < 3), releasing CO2 and tert-butanol .

- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track degradation by NMR or LC-MS. Fluorocyclopropanes are prone to ring-opening under prolonged UV exposure .

Q. What experimental strategies address discrepancies in toxicity profiles across SDS documents?

- Methodological Answer :

- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 or HepG2 cells) to quantify IC50 values, as some SDS report "no hazard" (non-classified) while others note irritancy .

- Reactive Hazard Testing : Assess compatibility with common lab reagents (e.g., oxidizers, reducing agents) via small-scale mixing experiments. Gas evolution (CO2, HF) may occur with strong acids .

- Precautionary Measures : Use fume hoods, nitrile gloves, and spill kits despite conflicting SDS data, as decomposition products (e.g., HF) are hazardous .

Q. How can enantiomeric purity be ensured during synthesis and storage?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA-3 column (hexane:IPA 90:10) to resolve (1R,2S) and (1S,2R) enantiomers. Retention times and area-under-curve ratios quantify purity (>99% ee required for pharmaceutical intermediates) .

- Storage Conditions : Store at –20°C under argon to prevent racemization. Cyclopropane rings with electron-withdrawing groups (e.g., F) are sensitive to thermal epimerization .

Experimental Design & Data Analysis

Q. How to design a study on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Substrate Screening : Test Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) using the cyclopropane as a directing group. Monitor regioselectivity via 19F NMR (fluorine as a probe) .

- Kinetic Analysis : Use in situ IR to track reaction progress (disappearance of C=O stretch at ~1700 cm⁻¹). Rate constants (k) are derived from pseudo-first-order plots .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for fluorocyclopropane ring-opening during coupling .

Q. What methods validate the compound’s purity in complex reaction mixtures?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile:H2O gradient) to separate impurities. Diode array detection (DAD) identifies UV-active byproducts (λ = 210–254 nm) .

- qNMR : Quantify residual solvents (e.g., DMF, THF) using 1H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Application-Focused Questions

Q. How is this compound utilized as a chiral building block in medicinal chemistry?

- Methodological Answer :

- Protease Inhibitor Synthesis : The fluorocyclopropane moiety mimics peptide bonds, enhancing metabolic stability. Coupling with aryl boronic acids (Suzuki) introduces aromatic pharmacophores .

- PK/PD Studies : Radiolabel the compound (14C-Boc group) to track bioavailability in rodent models. LC-MS/MS quantifies plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.